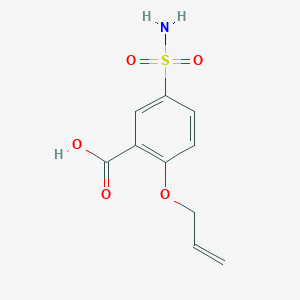

2-Prop-2-enoxy-5-sulfamoylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Prop-2-enoxy-5-sulfamoylbenzoic acid, also known as PSB 1115, is a sulfonamide derivative with a chemical formula of C12H13NO5S. It has a molecular weight of 257.27 . The compound is typically available in powder form .

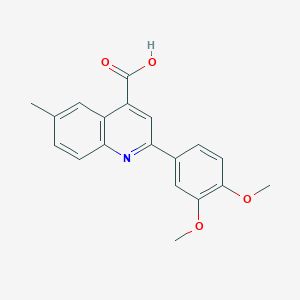

Molecular Structure Analysis

The InChI code for 2-Prop-2-enoxy-5-sulfamoylbenzoic acid is1S/C10H11NO5S/c1-2-5-16-9-4-3-7 (17 (11,14)15)6-8 (9)10 (12)13/h2-4,6H,1,5H2, (H,12,13) (H2,11,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Prop-2-enoxy-5-sulfamoylbenzoic acid is a powder that is stored at room temperature .Scientific Research Applications

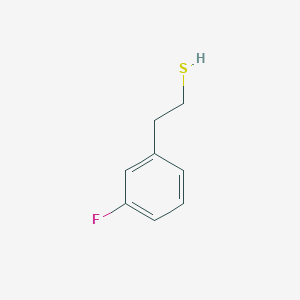

1. Sulfhydryl Group Determination

G. Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, like blood. This method could potentially be applicable to the study of compounds like 2-Prop-2-enoxy-5-sulfamoylbenzoic acid in biological contexts (Ellman, 1959).

2. Antioxidant Profile Analysis

J. Malmström et al. (2001) conducted a study on the antioxidant profile of various compounds, which could be relevant for analyzing the antioxidant properties of 2-Prop-2-enoxy-5-sulfamoylbenzoic acid (Malmström, Jonsson, Cotgreave, Hammarström, Sjödin, Engman, 2001).

3. Chemoselective Catalysis

Wang Bo et al. (2003) discussed the use of specific catalysts for chemoselective transesterification, which might be relevant for reactions involving 2-Prop-2-enoxy-5-sulfamoylbenzoic acid (Wang Bo, Ming, Suo Ji Shuan, 2003).

4. Sulfuric Acid Ester as a Recyclable Catalyst

S. Tayebi et al. (2011) reported the use of sulfuric acid esters as recyclable catalysts for specific reactions. This could be a potential application in reactions involving 2-Prop-2-enoxy-5-sulfamoylbenzoic acid (Tayebi, Baghernejad, Saberi, Niknam, 2011).

5. Proton Conductivity Enhancement

Research by Liming Ding et al. (2019) on enhancing proton conductivity of polybenzimidazole membranes might offer insights into similar applications for 2-Prop-2-enoxy-5-sulfamoylbenzoic acid, particularly in battery technology (Ding, Song, Wang, Zhao, 2019).

6. Redox Sensor in Proteomics

Rebecca Charles et al. (2007) studied protein sulfenation as a redox sensor. This research area could potentially include the study of compounds like 2-Prop-2-enoxy-5-sulfamoylbenzoic acid in understanding redox processes in biological systems (Charles, Schröder, May, Free, Gaffney, Wait, Begum, Heads, Eaton, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as first aid measures .

properties

IUPAC Name |

2-prop-2-enoxy-5-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYSWZQQZYSDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Prop-2-enoxy-5-sulfamoylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-3-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2617646.png)

![4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2617648.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2617655.png)

![N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2617656.png)

![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2617661.png)

![4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2617662.png)

![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)